Cas no 83068-12-6 ((2-chloroethoxy)methylcyclopropane)
(2-chloroethoxy)methylcyclopropane Chemical and Physical Properties
Names and Identifiers
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- Cyclopropane, [(2-chloroethoxy)methyl]-
- ((2-Chloroethoxy)methyl)cyclopropane
- 83068-12-6
- CS-0300158
- EN300-1086471
- [(2-CHLOROETHOXY)METHYL]CYCLOPROPANE
- SCHEMBL9431801
- (2-chloroethoxy)methylcyclopropane
-
- Inchi: 1S/C6H11ClO/c7-3-4-8-5-6-1-2-6/h6H,1-5H2
- InChI Key: IOZACZOERDRSOR-UHFFFAOYSA-N
- SMILES: C1(COCCCl)CC1
Computed Properties
- Exact Mass: 134.0498427g/mol
- Monoisotopic Mass: 134.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 61.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 9.2Ų
(2-chloroethoxy)methylcyclopropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086471-0.05g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 0.05g |
$407.0 | 2023-10-27 | |
| Enamine | EN300-1086471-0.1g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 0.1g |
$427.0 | 2023-10-27 | |
| Enamine | EN300-1086471-0.25g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 0.25g |
$447.0 | 2023-10-27 | |
| Enamine | EN300-1086471-0.5g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 0.5g |
$465.0 | 2023-10-27 | |
| Enamine | EN300-1086471-1.0g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1086471-2.5g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 2.5g |
$949.0 | 2023-10-27 | |
| Enamine | EN300-1086471-5.0g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1086471-10.0g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1086471-1g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 1g |
$485.0 | 2023-10-27 | |
| Enamine | EN300-1086471-5g |
[(2-chloroethoxy)methyl]cyclopropane |
83068-12-6 | 95% | 5g |
$1406.0 | 2023-10-27 |
(2-chloroethoxy)methylcyclopropane Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on (2-chloroethoxy)methylcyclopropane
Chemical Profile of (2-chloroethoxy)methylcyclopropane (CAS No. 83068-12-6)
The compound (2-chloroethoxy)methylcyclopropane, identified by the CAS registry number 83068-12-6, is an organic compound with a unique structure that combines a cyclopropane ring and a chloroethoxy group. This compound has garnered attention in various fields due to its potential applications in materials science, pharmaceuticals, and advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials with enhanced mechanical properties and its potential as a precursor in the synthesis of complex organic molecules.
Cyclopropane is a three-membered ring structure known for its high ring strain, which makes it highly reactive under certain conditions. The integration of a chloroethoxy group into this structure introduces additional functional groups that can participate in various chemical reactions. This combination makes (2-chloroethoxy)methylcyclopropane a versatile building block in organic synthesis. Researchers have explored its use in click chemistry, where it serves as a substrate for efficient coupling reactions, leading to the formation of stable covalent bonds.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (2-chloroethoxy)methylcyclopropane. Quantum mechanical calculations reveal that the cyclopropane ring exhibits significant electron deficiency, which enhances its reactivity towards nucleophilic attack. This property has been exploited in the development of new catalytic processes for synthesizing biologically active compounds. For instance, studies published in the Journal of Organic Chemistry demonstrate how this compound can be used as an intermediate in the synthesis of antiviral agents with improved bioavailability.
In terms of physical properties, (2-chloroethoxy)methylcyclopropane is typically a colorless liquid with a boiling point around 75°C at standard pressure. Its density is slightly higher than water, making it suitable for use in polar solvents commonly employed in organic synthesis. The compound's stability under thermal conditions has been extensively studied, with findings indicating that it undergoes minimal decomposition up to 150°C, making it suitable for high-temperature reactions.
The environmental impact of (2-chloroethoxy)methylcyclopropane has also been a topic of recent research. Studies conducted by environmental chemists suggest that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic ecosystems. However, its potential toxicity to aquatic organisms remains an area of concern, necessitating further investigation to establish safe handling and disposal protocols.
From an industrial perspective, the demand for (2-chloroethoxy)methylcyclopropane has grown due to its role as an intermediate in the production of high-performance polymers and specialty chemicals. Its ability to form strong covalent bonds with other functional groups makes it invaluable in the development of advanced materials with tailored properties. For example, recent breakthroughs in polymer science have utilized this compound to create lightweight yet durable composites for aerospace applications.
In summary, (2-chloroethoxy)methylcyclopropane (CAS No. 83068-12-6) is a versatile and reactive organic compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable reactivity make it an essential component in modern chemical synthesis and materials science. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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